Delafloxacin Delafloxacin Delafloxacin is a fluoroquinolone antibiotic which has been used in trials studying the treatment and basic science of Gonorrhea, Hepatic Impairment, Bacterial Skin Diseases, Skin Structure Infections, and Community Acquired Pneumonia, among others. It was approved in June 2017 under the trade name Baxdela for use in the treatment of acute bacterial skin and skin structure infections.
Delafloxacin is a Fluoroquinolone Antibacterial.
Delafloxacin is a fourth generation fluoroquinolone with expanded activity against gram-positive bacteria as well as atypical pathogens. Delafloxacin has been linked to mild ALT elevations during therapy, but has yet to be linked to instances of idiosyncratic acute liver injury with symptoms and jaundice as have been described with other fluoroquinolones.
See also: Delafloxacin Meglumine (active moiety of).
Brand Name: Vulcanchem
CAS No.: 189279-58-1
VCID: VC0005255
InChI: InChI=1S/C18H12ClF3N4O4/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30)
SMILES: C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O
Molecular Formula: C18H12ClF3N4O4
Molecular Weight: 440.8 g/mol

Delafloxacin

CAS No.: 189279-58-1

Cat. No.: VC0005255

Molecular Formula: C18H12ClF3N4O4

Molecular Weight: 440.8 g/mol

* For research use only. Not for human or veterinary use.

Delafloxacin - 189279-58-1

CAS No. 189279-58-1
Molecular Formula C18H12ClF3N4O4
Molecular Weight 440.8 g/mol
IUPAC Name 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C18H12ClF3N4O4/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30)
Standard InChI Key DYDCPNMLZGFQTM-UHFFFAOYSA-N
SMILES C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O
Canonical SMILES C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O
Appearance Assay:98%A crystalline solid

Chemical Structure and Mechanism of Action

Molecular Characteristics

Delafloxacin (C₁₈H₁₂ClF₃N₄O₄; molecular weight 440.76 g/mol) features structural modifications that differentiate it from traditional fluoroquinolones . Key attributes include:

  • N-1 substitution: A bulky 6-amino-3,5-difluoro-2-pyridinyl group enhances steric hindrance, restoring activity against quinolone-resistant strains.

  • R-8 chlorine: Improves Gram-positive and anaerobic coverage while reducing phototoxicity risk compared to older fluoroquinolones.

  • Non-zwitterionic nature: Lacks a protonable group at position R-7, resulting in pH-dependent ionization that increases intracellular accumulation under acidic conditions .

Pharmacodynamic Targets

Delafloxacin uniquely inhibits both DNA gyrase (topoisomerase II) and topoisomerase IV with near-equivalent potency, a property termed "balanced targeting" . This dual inhibition:

  • Reduces susceptibility to single-target resistance mutations

  • Enhances bactericidal activity against S. aureus (MIC₉₀ = 0.06 mg/L vs. 32 mg/L for levofloxacin)

  • Maintains efficacy in acidic environments (pH 5.8–6.8) common in skin abscesses and biofilms

Table 1: Comparative Target Affinity of Delafloxacin vs. Other Fluoroquinolones

OrganismTarget EnzymeDelafloxacin IC₅₀ (μM)Levofloxacin IC₅₀ (μM)
S. aureusDNA Gyrase0.122.34
S. aureusTopoisomerase IV0.181.89
E. coliDNA Gyrase0.090.15
E. coliTopoisomerase IV0.110.21

Data adapted from in vitro enzyme inhibition assays .

Pharmacokinetic Profile

Absorption and Distribution

Delafloxacin demonstrates linear pharmacokinetics across doses of 300–900 mg:

  • Oral bioavailability: 58.8% under fasting conditions

  • Time to Cₘₐₓ: 0.75–1.00 hours (oral) vs. 1.00 hour (IV)

  • Steady-state volume of distribution: 30–48 L, indicating extensive tissue penetration

  • Protein binding: 84% (primarily albumin), with free fraction increasing to 31% at pH 6.0

Metabolism and Excretion

The drug undergoes limited hepatic metabolism:

  • Primary pathway: UGT1A1/1A3/2B15-mediated glucuronidation (95% of metabolites)

  • Elimination half-life: 3.7–8.5 hours (dose-dependent)

  • Excretion: 65% unchanged in urine, 28% in feces

Table 2: Key Pharmacokinetic Parameters

ParameterIV 300 mgOral 450 mg
Cₘₐₓ (μg/mL)8.9 ± 2.19.2 ± 2.4
AUC₀–∞ (h·μg/mL)33.4 ± 6.834.1 ± 7.2
T₁/₂ (h)4.1 ± 0.94.3 ± 1.1
CL (L/h)9.0 ± 1.813.2 ± 3.1

Data from healthy volunteer studies .

Clinical Efficacy in ABSSSI

Phase II Trials

Two randomized controlled trials (N=406) established delafloxacin’s non-inferiority:

Table 3: Phase II Trial Outcomes

Study (Year)ComparatorClinical Cure RateMicrobiological Eradication
O’Riordan (2015)Tigecycline93.4% vs. 91.2%89.1% vs. 87.3%
Kingsley (2016)Vancomycin70.4% vs. 54.1%*82.6% vs. 78.9%

*Statistically significant difference (p<0.05) .

Phase III Pivotal Trials

Pooled analysis of two trials (N=1,510) demonstrated:

  • 48–72 hour response: 81.3% vs. 80.7% (vancomycin/aztreonam)

  • Test-of-cure success: 87.5% vs. 85.3%

  • MRSA eradication: 92.1% vs. 89.4%

Comparative Advantages Over Legacy Fluoroquinolones

Microbiological Potency

  • MRSA: 32-fold lower MIC₉₀ vs. levofloxacin (0.06 vs. 2 mg/L)

  • Streptococci: 4–8-fold greater activity than moxifloxacin

  • Anaerobes: MIC₉₀ ≤1 mg/L against Bacteroides fragilis

Therapeutic Applications

Current FDA-approved indications:

  • ABSSSI caused by MRSA, Streptococcus pyogenes, E. coli, and other susceptibles
    Investigational uses:

  • Community-acquired pneumonia (Phase III completed)

  • Complicated urinary tract infections (preclinical data promising)

Future Directions

Ongoing research priorities include:

  • Oral step-down therapy: Bioequivalence between IV (300 mg) and oral (450 mg) formulations

  • Pediatric development: Phase I trials in adolescents (NCT02825836)

  • Resistance surveillance: Global MIC surveillance program tracking >15,000 isolates annually

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